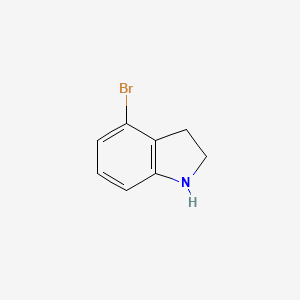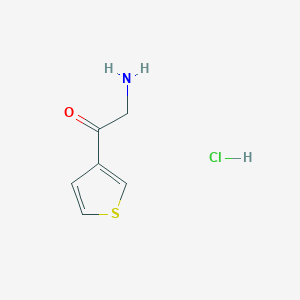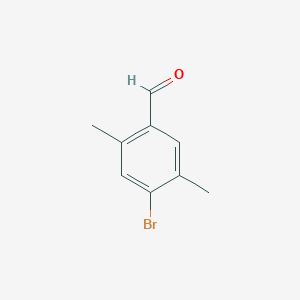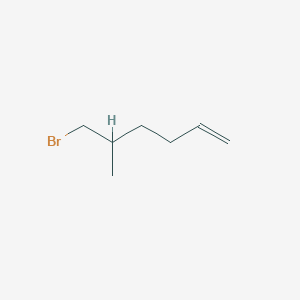
3-(3-Bromophenyl)pyridine
Descripción general
Descripción
3-(3-Bromophenyl)pyridine is a brominated aromatic compound that features a pyridine ring substituted with a bromophenyl group at the 3-position. This structure is related to various compounds studied for their potential applications in organic synthesis, luminescent properties, and biological activities. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications due to its reactivity in various coupling reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized, demonstrating the potential for creating complex structures from bromophenyl pyridines . Additionally, a method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves an iodine-mediated cyclization step . These methods highlight the synthetic utility of bromophenyl pyridines in constructing heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of bromophenyl pyridines and their derivatives has been extensively studied using X-ray diffraction, which provides detailed information on the intermolecular interactions and crystal packing . For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined, revealing a triclinic space group and specific bond lengths and angles . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Bromophenyl pyridines are key intermediates in various chemical reactions. They can undergo nucleophilic aromatic substitution (SNAr) to form bromo(methylthio)pyridines, which are precursors to thienopyridines . Additionally, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, showcasing the versatility of bromophenyl pyridines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl pyridines are influenced by their molecular structure. Density functional theory (DFT) studies provide insights into the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, which are indicative of the molecule's reactivity and potential bioactivity . The luminescent properties of cyclometalated complexes containing bromophenyl pyridine ligands have also been investigated, with emission peaks observed under UV irradiation . These properties are essential for the development of new materials and pharmaceuticals.
Aplicaciones Científicas De Investigación
Density Functional Theory (DFT) Study
A DFT study on a closely related compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, provides insights into the theoretical aspects of 3-(3-Bromophenyl)pyridine. This study involved analyzing the molecular electrostatic potential map and frontier orbital gap to understand the active sites of the molecule, which is crucial for its applications in various scientific fields (Trivedi, 2017).
Crystal Structure Analysis
Several studies have examined the crystal structures of compounds similar to 3-(3-Bromophenyl)pyridine. For example, the analysis of 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine revealed insights into molecular conformations and intermolecular interactions, which are key for understanding the physical and chemical properties of these compounds (Quiroga et al., 2010).
Antimicrobial Activity
Compounds related to 3-(3-Bromophenyl)pyridine have been studied for their antimicrobial properties. For instance, pyridine chalcones, including variants with bromophenyl groups, showed strong activity against bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibacterial treatments (Jasril et al., 2013).
Luminescent Properties
The luminescent properties of certain compounds, such as cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes, have been explored. These complexes exhibit luminescence under UV irradiation, suggesting their potential use in applications like organic light-emitting diodes (OLEDs) (Xu et al., 2014).
Molecular Dynamics and Electrochemical Studies
The interfacial adsorption behavior of new imidazo[4,5-b] pyridine derivatives, which can include bromophenyl groups, has been studied using molecular dynamics and electrochemistry. These studies are vital for understanding the corrosion inhibition properties of such compounds, indicating their potential application in materials science (Saady et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-bromophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUIVUBQMBPYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522347 | |
| Record name | 3-(3-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)pyridine | |
CAS RN |
4422-32-6 | |
| Record name | 3-(3-Bromophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)




![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)





